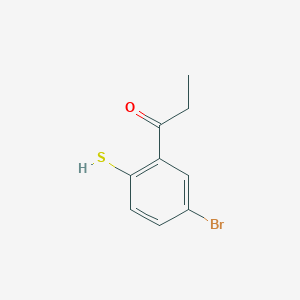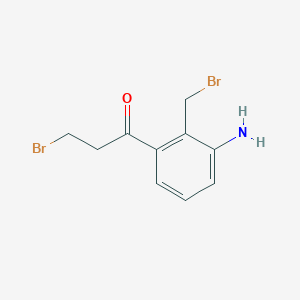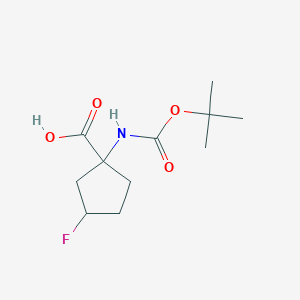
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, a fluorine atom on the cyclopentane ring, and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced via fluorination reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butyloxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to batch methods .
化学反応の分析
Types of Reactions
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during synthesis. The fluorine atom can participate in various substitution reactions, while the carboxylic acid group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific application and reactions being studied .
類似化合物との比較
Similar Compounds
- 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
- 1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom on the cyclopentane ring, which can significantly alter its reactivity and properties compared to similar compounds. This fluorine atom can enhance the compound’s stability and influence its interactions in biological systems.
特性
分子式 |
C11H18FNO4 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC名 |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-7(12)6-11/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChIキー |
ZUOITODXZJNYCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


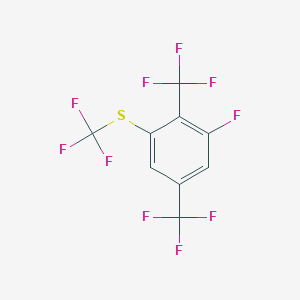
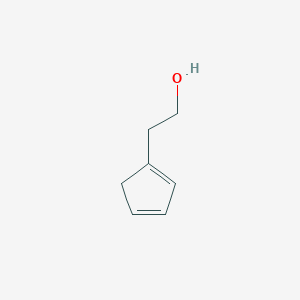
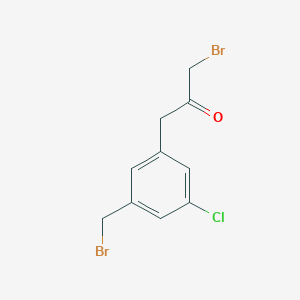
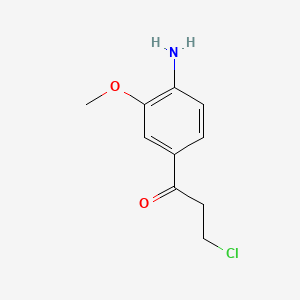
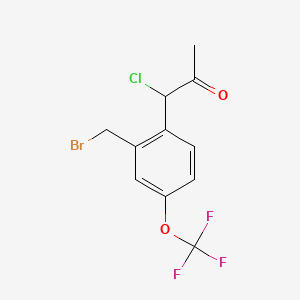
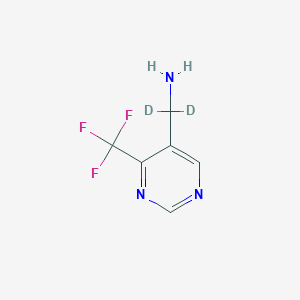
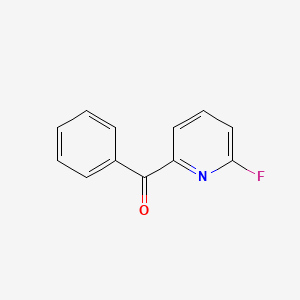
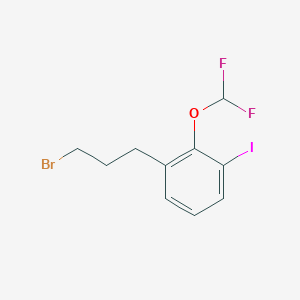


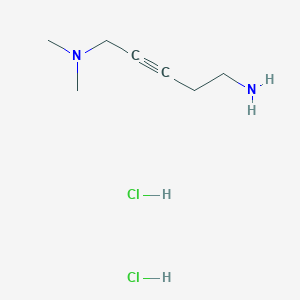
![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
